Mefloquine Hydrochloride
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Overview
Description
Mefloquine hydrochloride is an antimalarial drug used for the prevention and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . It was initially discovered by the Walter Reed Army Institute of Research during a malaria drug discovery program between 1963 and 1976 . The drug was approved by the FDA in 1989 and was first marketed by Hoffman La Roche . This compound is known for its effectiveness against chloroquine-resistant forms of Plasmodium falciparum .
Mechanism of Action
Target of Action
Mephaquin, also known as Mefloquine, is an antimalarial agent primarily targeting the parasites Plasmodium falciparum and Plasmodium vivax . These parasites are responsible for causing malaria, a disease that poses a significant health burden worldwide .
Mode of Action
Some studies suggest that mephaquin specifically targets the80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This interaction with its targets leads to the death of the malaria-causing parasites .
Biochemical Pathways
Mephaquin interferes with the protein synthesis of the malaria parasites by inhibiting their 80S ribosome . This disruption in the biochemical pathway leads to the death of the parasites, thereby treating the malaria infection .
Pharmacokinetics
Mephaquin exhibits extensive metabolism in the liver, and its primary metabolite is inactive . The elimination half-life of Mephaquin is between 2 to 4 weeks . The primary route of excretion is through bile and feces, with only 9% excreted through urine as unchanged drug and 4% as the primary metabolite . These ADME properties impact the bioavailability of Mephaquin, influencing its efficacy in treating malaria .
Result of Action
The molecular and cellular effects of Mephaquin’s action result in the death of the malaria-causing parasites . By inhibiting protein synthesis in these parasites, Mephaquin prevents their growth and multiplication, thereby treating the malaria infection .
Action Environment
The action, efficacy, and stability of Mephaquin can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and excretion of Mephaquin . Additionally, the drug’s effectiveness can be impacted by the resistance patterns of the malaria parasites found in different geographic regions .
Biochemical Analysis
Biochemical Properties
Mephaquin plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This interaction with the ribosome, a crucial biomolecule, is central to Mephaquin’s antimalarial action.
Cellular Effects
Mephaquin has profound effects on various types of cells, especially those infected with Plasmodium falciparum and Plasmodium vivax. It influences cell function by preventing the maturation of parasites within red blood cells, thereby inhibiting the cellular processes of the malaria parasite .
Molecular Mechanism
The mechanism of action of Mephaquin is not completely understood. Some studies suggest that Mephaquin exerts its effects at the molecular level by binding to the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis, and causing subsequent schizonticidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Mephaquin has shown to have a terminal half-life of 14–15 days and time to maximum plasma concentration of 45–52 hours This indicates the drug’s stability over time
Metabolic Pathways
Mephaquin is heavily metabolized in the liver by the CYP3A4 enzyme . The main metabolite, 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, is inactive against Plasmodium falciparum . This indicates that Mephaquin is involved in complex metabolic pathways in the body.
Transport and Distribution
Preparation Methods
Mefloquine hydrochloride can be synthesized through various methods. One common method involves the complexation of mefloquine with cyclodextrins to improve its solubility . Another method involves the formulation of this compound nanoparticles using the emulsion diffusion method with polymer poly(ε-caprolactone) . These nanoparticles are characterized by determining their particle size, polydispersity index, drug entrapment efficiency, drug content, particle morphological character, and drug release .
Chemical Reactions Analysis
Mefloquine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to interact with different reagents and conditions, leading to the formation of various products. For instance, this compound can form complexes with hydroxypropyl-β-cyclodextrin and randomly methylated β-cyclodextrin to improve its solubility . The solubility of this compound varies across different pH buffers, being higher in acidic buffers .
Scientific Research Applications
Mefloquine hydrochloride has a wide range of scientific research applications. It is primarily used in the field of medicine for the treatment and prevention of malaria . Additionally, it has been studied for its potential use in treating other diseases such as systemic lupus erythematosus and cancer . This compound has also been evaluated for its effects on cellular viability, tubulogenesis, and protein expression levels . Furthermore, the compound has been investigated for its potential use in drug delivery systems, such as nanoparticles and cyclodextrin complexes, to enhance its bioavailability .
Comparison with Similar Compounds
Mefloquine hydrochloride is often compared with other antimalarial drugs such as chloroquine, hydroxychloroquine, and atovaquone/proguanil . While all these compounds are used for the prevention and treatment of malaria, this compound is particularly effective against chloroquine-resistant forms of Plasmodium falciparum . Additionally, this compound has a longer half-life compared to other antimalarial drugs, which allows for less frequent dosing . it is also associated with more severe neuropsychiatric side effects compared to other antimalarial drugs .
Properties
CAS No. |
51773-92-3 |
---|---|
Molecular Formula |
C17H17ClF6N2O |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m0./s1 |
InChI Key |
WESWYMRNZNDGBX-NXCSSKFKSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
51773-92-3 | |
Pictograms |
Irritant |
solubility |
>62.2 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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